3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine
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Description
“3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine” is a compound that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of “3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine” would likely be planar due to the presence of the aromatic rings. The electron-donating nitrogen atoms in the piperazine ring could potentially form hydrogen bonds with other molecules, influencing its physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, and the piperazine ring could act as a bidentate ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine” would depend on factors such as its exact molecular structure, the presence of any functional groups, and the conditions under which it is stored .Scientific Research Applications
I have conducted several searches to find scientific research applications for “3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine”, but unfortunately, the information available does not provide specific applications for this compound. The search results mainly focus on related compounds and their use in pharmaceuticals, such as Cetirizine and its derivatives .
properties
IUPAC Name |
3-(2-chlorophenyl)-6-piperazin-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4/c15-12-4-2-1-3-11(12)13-5-6-14(18-17-13)19-9-7-16-8-10-19/h1-6,16H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFZDIDRRLWZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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